4-bromo-N-ethyl-2-methylbenzamide
Overview
Description
4-Bromo-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of N-ethyl-2-methylbenzamide, featuring a bromine atom at the 4-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-2-methylbenzamide typically involves the bromination of N-ethyl-2-methylbenzamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The use of automated systems and advanced control technologies can help optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzamides or other derivatives.
Scientific Research Applications
4-Bromo-N-ethyl-2-methylbenzamide has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
4-Bromo-N-ethyl-2-methylbenzamide can be compared with other similar compounds, such as 4-chloro-N-ethyl-2-methylbenzamide and 4-bromo-N-methyl-2-methylbenzamide. These compounds share structural similarities but differ in the nature of the substituents on the benzene ring. The presence of different halogens (chlorine or bromine) and alkyl groups (ethyl or methyl) can influence their chemical properties and reactivity.
Comparison with Similar Compounds
4-chloro-N-ethyl-2-methylbenzamide
4-bromo-N-methyl-2-methylbenzamide
4-iodo-N-ethyl-2-methylbenzamide
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Biological Activity
4-Bromo-N-ethyl-2-methylbenzamide is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the realm of therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and research findings related to its pharmacological effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12BrN
- Molecular Weight : 228.09 g/mol
- Functional Groups : The compound features an amide functional group, a bromine atom at the para position of the benzene ring, an ethyl group attached to the nitrogen atom, and a methyl group at the ortho position relative to the amide.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C10H12BrN |
Molecular Weight | 228.09 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under various conditions |
Therapeutic Potential
Research indicates that this compound and its derivatives may exhibit significant anti-inflammatory and anti-cancer properties. Compounds with similar structural features have been shown to selectively inhibit certain kinases, which are critical in the proliferation of cancer cells. This inhibition could potentially lead to decreased cell growth in various cancer cell lines.
Case Study: Kinase Inhibition
A study investigating the kinase inhibition properties of bromo-substituted benzamides found that this compound demonstrated promising results in inhibiting specific kinases associated with cancer proliferation. The findings suggested that this compound could serve as a lead structure for developing novel anti-cancer agents.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to biological targets such as enzymes or receptors. Preliminary data suggest that it may effectively inhibit certain kinases, which is crucial for understanding its potential therapeutic mechanisms.
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Similarity Index |
---|---|---|
4-Bromo-N-methylbenzamide | Bromine at para position; methyl substitution | 0.94 |
N-Benzyl-4-bromo-3-methylbenzamide | Benzyl group instead of ethyl; methyl substitution | 0.92 |
6-Bromo-N-methyl-2-naphthamide | Bromine at different position; naphthalene structure | 0.91 |
2-(4-Bromobenzyl)isoindoline-1,3-dione | Isoindoline structure; different functional groups | 0.89 |
The structural arrangement and substituents on the benzene ring contribute to its distinct biological activities compared to other similar compounds.
In Vitro Studies
In vitro studies have demonstrated that derivatives of bromo-substituted benzamides can significantly reduce cell proliferation in various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of approximately against breast cancer cells, indicating potent anti-cancer activity .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Research has indicated that modifications to enhance solubility and metabolic stability can improve efficacy without introducing significant cytotoxicity .
Table 2: Pharmacokinetic Data
Parameter | Value |
---|---|
Aqueous Solubility | Moderate (5–14 μM) |
Metabolic Stability | Moderate (human CL int 42–46 μL/min/mg) |
Properties
IUPAC Name |
4-bromo-N-ethyl-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIIAMGYBIJNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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